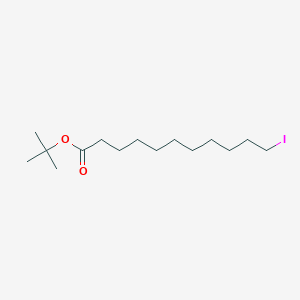
tert-Butyl 11-iodoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 11-iodoundecanoate: is an organic compound with the molecular formula C15H29IO2 . It is an ester formed from the reaction of 11-iodoundecanoic acid and tert-butyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with tert-butyl alcohol. One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts under mild conditions . The reaction typically proceeds at room temperature, yielding the desired ester.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 11-iodoundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Potassium tert-butoxide (tBuOK) is commonly used as a base in substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed:
Substitution Reactions: Formation of new esters, amides, or thioesters.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Applications De Recherche Scientifique
tert-Butyl 11-iodoundecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 11-iodoundecanoate involves the formation of reactive intermediates during chemical reactions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
tert-Butyl 11-iodoundecanoate can be compared with other similar compounds, such as:
tert-Butyl 10-iododecanoate: Similar structure but with a shorter carbon chain.
tert-Butyl 12-iodododecanoate: Similar structure but with a longer carbon chain.
tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions, allowing for the formation of a wide range of derivatives . Its unique structure also makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
96044-28-9 |
|---|---|
Formule moléculaire |
C15H29IO2 |
Poids moléculaire |
368.29 g/mol |
Nom IUPAC |
tert-butyl 11-iodoundecanoate |
InChI |
InChI=1S/C15H29IO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
Clé InChI |
ZMRVNBCQAGHPHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
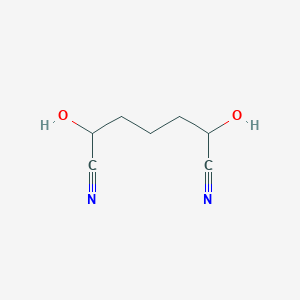
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
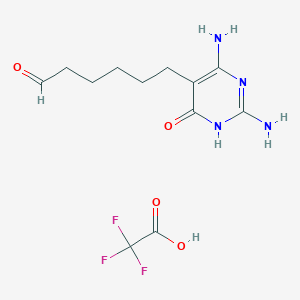
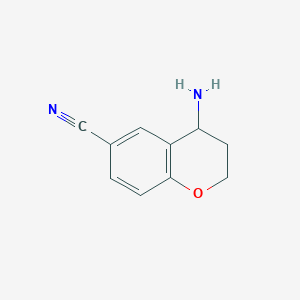
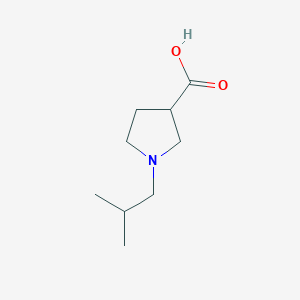
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
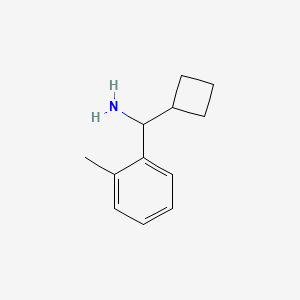
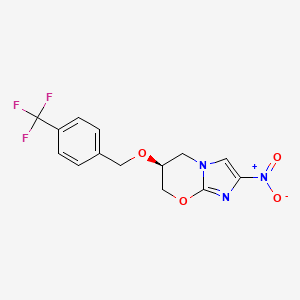
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)
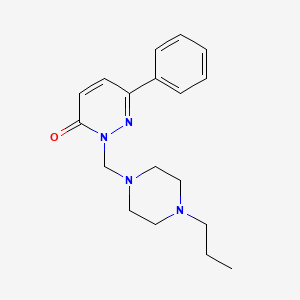
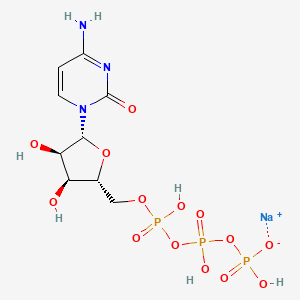

![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)
